1-[(2,4-Dinitrophenyl)amino]propan-2-ol
Description
Contextual Background of Dinitrophenylated Amino Alcohols in Organic Chemistry
Dinitrophenylated amino alcohols belong to a class of compounds that merge the functionalities of an amino alcohol with a dinitrophenyl group. Amino alcohols themselves are versatile organic compounds containing both an amine and a hydroxyl functional group. nih.gov This bifunctionality allows them to participate in a wide array of chemical reactions and makes them valuable building blocks in organic synthesis.
The introduction of a 2,4-dinitrophenyl (DNP) group to an amino alcohol, as seen in 1-[(2,4-dinitrophenyl)amino]propan-2-ol, significantly modifies the properties of the parent molecule. The DNP group is strongly electron-withdrawing, which can influence the reactivity of the adjacent amino and hydroxyl groups. This characteristic has been historically utilized in analytical chemistry for the derivatization of amino acids and other primary and secondary amines to facilitate their detection and quantification.
Historical Development and Significance of Nitroaromatic Amines
Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, have a rich history in industrial and synthetic chemistry. Their synthesis, primarily through nitration reactions, has been a cornerstone of organic chemistry since the 19th century. Initially, the significance of nitroaromatics was heavily tied to the production of explosives and dyes.
Over time, the utility of nitroaromatic compounds expanded significantly. They became crucial intermediates in the synthesis of a vast range of chemicals, including pharmaceuticals, pesticides, and polymers. The reduction of the nitro group to an amino group is a fundamental transformation that provides access to aromatic amines, a key class of compounds in the chemical industry. The development of methods to selectively introduce and transform the nitro group has been a major focus of chemical research, leading to a deep understanding of the reactivity of these molecules. The electron-withdrawing nature of the nitro group also makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution, a key reaction in their functionalization.
Current Research Landscape and Underexplored Facets of this compound
A comprehensive review of the current scientific literature reveals that this compound is not a widely studied compound. While its constituent parts, the 2,4-dinitrophenyl group and the 1-aminopropan-2-ol (B43004) backbone, are well-known and extensively researched, the specific combination of these moieties has not been the subject of dedicated, in-depth investigation.
Research on dinitrophenylated compounds continues to be active, particularly in the context of analytical chemistry and biochemistry. The DNP group is often used as a tag or handle for the detection and analysis of biomolecules. However, specific studies focusing on the synthesis, characterization, and potential applications of this compound are scarce. This lack of focused research presents an opportunity for new avenues of investigation.
Interactive Table: Physicochemical Properties of Structurally Related Compounds
Note: The following data is for structurally analogous compounds and is provided for comparative purposes due to the limited availability of specific experimental data for this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-[(2,4-Dinitrophenyl)amino]ethanol | C8H9N3O5 | 227.17 | 108-110 | Decomposes |
| 1-Amino-2-propanol | C3H9NO | 75.11 | 25-26 | 159-161 |
| 2,4-Dinitrophenol (B41442) | C6H4N2O5 | 184.11 | 112-114 | Sublimes |
Research Gaps and Strategic Objectives for Comprehensive Investigation of this compound
The primary research gap concerning this compound is the lack of fundamental data on its synthesis, spectroscopic characterization, and physicochemical properties. A strategic investigation should, therefore, begin with the development of a reliable and efficient synthetic route to obtain the pure compound.
Once synthesized, a thorough characterization using modern analytical techniques is paramount. This would include:
Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and provide a reference for future studies.
Physicochemical Property Determination: Measurement of key properties such as melting point, boiling point, solubility in various solvents, and pKa values.
Crystallographic Studies: If suitable crystals can be obtained, X-ray crystallography would provide definitive information on the three-dimensional structure of the molecule.
Following this foundational work, further research could explore potential applications based on the compound's structure. Potential areas of interest could include its use as an analytical standard, a building block in organic synthesis, or for exploring its biological activity, given the known bioactivity of many nitroaromatic compounds.
Interactive Table: Proposed Research Objectives for this compound
| Research Phase | Objective | Key Methodologies | Expected Outcome |
| Phase 1: Synthesis & Purification | Develop an efficient and scalable synthesis protocol. | Nucleophilic aromatic substitution reaction, Column chromatography | High-purity this compound |
| Phase 2: Structural Characterization | Elucidate the definitive molecular structure. | NMR, IR, MS, Elemental Analysis, X-ray Crystallography | Comprehensive spectroscopic and structural data. |
| Phase 3: Physicochemical Profiling | Determine key physical and chemical properties. | Melting point apparatus, Differential Scanning Calorimetry (DSC), UV-Vis Spectroscopy | A complete profile of the compound's physicochemical properties. |
| Phase 4: Exploratory Applications | Investigate potential utility in various chemical contexts. | Chromatographic method development, Bioactivity screening assays | Identification of potential applications in analytical chemistry or medicinal chemistry. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N3O5 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-(2,4-dinitroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11N3O5/c1-6(13)5-10-8-3-2-7(11(14)15)4-9(8)12(16)17/h2-4,6,10,13H,5H2,1H3 |
InChI Key |
MIHIEAVBDFASSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Overview of Established Synthetic Pathways for Dinitrophenylated Amines
The introduction of a dinitrophenyl group onto an amine is a common procedure in organic synthesis, often used for derivatization or as part of a larger synthetic scheme. The two primary strategies for creating dinitrophenylated amines are Nucleophilic Aromatic Substitution (SNAr) and, to a lesser extent, reductive amination pathways.
The most prevalent and direct method is the SNAr reaction. This pathway takes advantage of the high electrophilicity of a dinitrophenyl ring substituted with a good leaving group, such as a halogen. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions activates the ring, making it highly susceptible to attack by nucleophiles like primary or secondary amines. doubtnut.com
A second, though generally more complex, approach involves reductive amination. This multi-step strategy could theoretically involve the reaction of a dinitrophenyl-substituted aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org Alternatively, it could proceed by first reducing a nitro group on the aromatic ring to an amine, followed by functionalization to introduce the desired side chain. These routes are typically less direct than SNAr for this class of compounds.
Nucleophilic Aromatic Substitution Approaches for 1-[(2,4-Dinitrophenyl)amino]propan-2-ol Synthesis
The SNAr mechanism is the most industrially and synthetically relevant method for preparing this compound. This approach is efficient, high-yielding, and proceeds under relatively mild conditions.
The synthesis is typically accomplished through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 1-amino-2-propanol. In this reaction, the amino group of 1-amino-2-propanol acts as the nucleophile. The reaction proceeds via a standard addition-elimination mechanism. researchgate.net
The mechanism involves two key steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-amino-2-propanol attacks the carbon atom of the 1-chloro-2,4-dinitrobenzene that bears the chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro groups. researchgate.net
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. A second molecule of the amine reactant or a non-nucleophilic base is typically used to neutralize the hydrochloric acid (HCl) formed as a byproduct.
The efficiency and rate of the SNAr reaction are significantly influenced by several parameters, including the choice of solvent, the reaction temperature, and the ratio of reactants.
Solvent Systems: Polar solvents are generally preferred as they can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used, as they can also serve to dissolve the reactants. scirp.orgyoutube.com Aprotic polar solvents can also be effective. The choice of solvent can impact reaction kinetics significantly. researchgate.net
Temperature: The reaction rate is typically increased by raising the temperature. Many procedures involve heating the reaction mixture to reflux for a specified period to ensure the reaction goes to completion. scirp.orgyoutube.com
Reagent Stoichiometry: An excess of the amine (1-amino-2-propanol) is often used. Typically, at least two equivalents of the amine are employed for each equivalent of the halonitroaromatic. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl produced during the reaction. scirp.org Using an excess of the amine helps to drive the reaction to completion. Kinetic studies on similar reactions with substituted anilines in toluene (B28343) have shown that the reaction order can be complex, with the amine potentially acting as its own catalyst through aggregation. researchgate.netmdpi.com
The following table illustrates how reaction conditions can affect the rate of SNAr reactions involving 2,4-dinitrochlorobenzene and various amines, providing a model for optimizing the synthesis of the target compound.
Reductive Amination Strategies for this compound
While less direct, reductive amination presents an alternative theoretical pathway for the synthesis of this compound. This approach involves forming the C-N bond through the reduction of an imine intermediate or by functionalizing a pre-existing amino group on the dinitrophenyl ring. wikipedia.orgorganic-chemistry.org
This strategy involves a multi-step process beginning with a suitable dinitrophenyl precursor. A common route in aromatic amine synthesis is the reduction of a nitro group. youtube.com
Selective Reduction: One of the two nitro groups of a starting material like 1-chloro-2,4-dinitrobenzene could be selectively reduced to an amino group, yielding a chloro-nitroaniline. This selective reduction can be challenging but is sometimes achievable using specific reagents.
Amine Functionalization: The newly formed amino group would then need to be functionalized to introduce the 1-hydroxypropan-2-yl side chain. This could potentially be achieved through alkylation with a suitable electrophile, such as 1-chloro-2-propanol (B90593) or propylene (B89431) oxide. However, this step is often problematic, leading to low yields and potential over-alkylation. masterorganicchemistry.com
Displacement of Halogen: If starting from a chloro-nitroaniline, a subsequent step would be required to displace the chlorine, which is not a direct route to the target compound.
This pathway is generally considered less efficient and more complex than the direct SNAr approach due to the multiple steps and potential for side reactions.
Catalytic hydrogenation is a powerful and widely used method for the reduction of nitro groups to amines and for the reduction of imines in reductive amination schemes. google.comepo.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com
For Nitro Group Reduction: This is a key step in the pathway described in 2.3.1. Aromatic nitro compounds are readily reduced to the corresponding anilines. The reaction is clean and often high-yielding. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comyoutube.com The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate's reactivity.
For Reductive Amination: In a direct reductive amination scenario, an aldehyde or ketone would react with an amine to form an imine (or iminium ion), which is then reduced in situ to the final amine product. youtube.com While not the primary route for the title compound, if a dinitrophenyl ketone were reacted with ammonia, the resulting imine could be reduced via catalytic hydrogenation to form a primary amine. youtube.com
The following table summarizes common catalysts used in hydrogenation reactions relevant to these synthetic pathways.
Stereoselective Synthesis of Enantiomeric Forms of this compound
Achieving high enantiopurity is critical, and this is accomplished by establishing the stereocenter in the 1-aminopropan-2-ol (B43004) precursor. Two principal strategies, chiral auxiliary-assisted synthesis and asymmetric catalysis, are paramount for this purpose.
Chiral Auxiliary-Assisted Synthesis
Chiral auxiliary-assisted synthesis is a powerful strategy where a temporary chiral group is attached to an achiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgdiva-portal.org Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of (R)- or (S)-1-aminopropan-2-ol, a common approach involves the use of Evans oxazolidinone auxiliaries. santiago-lab.comyoutube.comnih.gov These are typically derived from readily available chiral amino acids. nih.gov The synthesis can proceed via acylation of the chiral oxazolidinone, followed by a stereoselective alkylation or aldol (B89426) reaction. santiago-lab.comnih.gov For instance, an N-acetylated Evans auxiliary can be enolized and then reacted with an electrophile. The bulky substituents on the auxiliary effectively shield one face of the enolate, directing the incoming group to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. youtube.com
Another effective class of auxiliaries includes those derived from pseudoephedrine or (S)-indoline, which can form chiral amides or hydrazones, respectively, and direct the stereochemical outcome of subsequent reactions with high diastereoselectivity. wikipedia.orgnih.govnih.gov After the stereocenter is set, the auxiliary is cleaved under hydrolytic or reductive conditions to release the chiral amino alcohol, which can then be carried forward. santiago-lab.comnih.gov
Illustrative Reaction Parameters for Chiral Auxiliary-Based Synthesis of Amino Alcohol Precursors
| Auxiliary Type | Key Reaction Step | Diastereomeric Excess (d.e.) | Typical Cleavage Method |
|---|---|---|---|
| Evans Oxazolidinone | Asymmetric Alkylation | >95% | LiOH / H₂O₂ |
| Pseudoephedrine Amide | Asymmetric Alkylation | >90% | Acid or Base Hydrolysis |
Asymmetric Catalysis in the Preparation of Chiral Amino Alcohols
Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org Key strategies for synthesizing chiral 1,2-amino alcohols include the asymmetric hydrogenation of α-amino ketones and the asymmetric aminohydroxylation of alkenes.
Asymmetric hydrogenation of the corresponding α-amino ketone, 1-aminopropan-2-one, is a highly effective method. nih.govacs.org This transformation is typically catalyzed by chiral transition metal complexes, such as those based on ruthenium, rhodium, or iridium, paired with chiral phosphine (B1218219) ligands like BINAP or DuanPhos. acs.orgacs.orgresearchgate.net These catalysts create a chiral environment around the substrate, forcing the delivery of hydrogen to one face of the ketone, leading to the desired amino alcohol with high enantioselectivity. researchgate.net Cobalt-based catalysts have also emerged as an efficient option for the asymmetric hydrogenation of α-primary amino ketones. nih.govacs.org
The final step in the synthesis is the reaction of the enantiopure 1-aminopropan-2-ol with a reagent like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) or 1-chloro-2,4-dinitrobenzene (CDNB). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of the chiral alcohol displaces the halide on the dinitrophenyl ring. acs.orgsemanticscholar.orgscirp.org This step does not affect the already established stereocenter.
Representative Catalytic Systems for Asymmetric Hydrogenation of α-Amino Ketones
| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Reaction Conditions |
|---|---|---|---|
| Ru-BINAP | α-Amino Ketone HCl Salt | >98% | H₂, Methanol, Base |
| Ir-Spiro Ligand | α-Amino Ketone | >99% | H₂, Iodine additive |
| Co-Chiral Phosphine | α-Primary Amino Ketone | up to 99% | H₂, 50 atm, 0.5 h |
Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of sustainable and green methodologies to minimize environmental impact. These approaches focus on reducing solvent use, energy consumption, and waste generation.
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under neat conditions, is a core principle of green chemistry. This approach can lead to higher reaction rates, simplified purification procedures, and a significant reduction in volatile organic waste. The final SNAr step to produce this compound is a candidate for solvent-free synthesis. The reaction between 1-aminopropan-2-ol and 1-chloro-2,4-dinitrobenzene could potentially be carried out by grinding the solid reactants together, possibly with a solid base, or by heating the mixture of neat reactants. Such conditions often reduce reaction times and eliminate the need for solvent recovery and disposal.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically accelerate reaction rates compared to conventional heating methods. emich.edu The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions in significantly shorter times. researchgate.netmdpi.com
The aminolysis of epoxides to form β-amino alcohols and the SNAr reaction between an amine and an aryl halide are well-documented to be enhanced by microwave irradiation. emich.edursc.orgnih.gov The synthesis of this compound from 1-aminopropan-2-ol and CDNB could be completed in minutes under microwave heating, compared to several hours required with conventional heating. semanticscholar.orgccsenet.orgresearchgate.netsemanticscholar.org
Comparison of Conventional vs. Microwave-Assisted SNAr Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | 4-8 hours | 5-15 minutes |
| Temperature | 100 °C (reflux) | 120-150 °C |
| Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
| Byproduct Formation | Possible | Often reduced |
Photochemical and Electrochemical Synthesis Routes
Photochemical and electrochemical methods are emerging as powerful green chemistry tools because they often use photons or electric current, respectively, as traceless reagents, minimizing chemical waste.
While a direct photochemical route for the final SNAr step is less common, photoredox catalysis could be employed in the synthesis of the chiral amino alcohol precursor. organic-chemistry.org For example, photoredox-catalyzed reactions can generate α-aminoalkyl radicals that add to carbonyl compounds, providing a pathway to 1,2-amino alcohols. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 1 2,4 Dinitrophenyl Amino Propan 2 Ol
High-Resolution Mass Spectrometry for Comprehensive Fragmentation Analysis
High-resolution mass spectrometry (HRMS) offers the determination of the exact mass of the parent ion and its fragments, enabling the deduction of their elemental compositions. For 1-[(2,4-dinitrophenyl)amino]propan-2-ol, the molecular formula is C₉H₁₁N₃O₅, with a monoisotopic mass of 241.0699 Da.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique to investigate the fragmentation patterns of a selected precursor ion. The fragmentation of the protonated molecule [M+H]⁺ of this compound can be rationalized through several key pathways, providing structural confirmation. Common fragmentations in similar nitroaromatic compounds involve the loss of nitro groups and side-chain cleavages. For amino alcohols, alpha cleavage and dehydration are typical fragmentation routes.
A plausible fragmentation pathway for this compound is initiated by the cleavage of the C-C bond alpha to the hydroxyl group, leading to a resonance-stabilized ion. Another significant fragmentation involves the loss of the propan-2-ol side chain. The dinitrophenyl moiety itself can undergo characteristic fragmentations, including the loss of NO₂.
Table 1: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 242.0777 | 196.0671 | NO₂ | [M+H-NO₂]⁺ |
| 242.0777 | 183.0593 | C₃H₇NO | [C₆H₃(NO₂)₂NH]⁺ |
| 242.0777 | 166.0327 | H₂O + C₃H₆N | [C₆H₃(NO₂)₂]⁺ |
| 242.0777 | 136.0222 | NO₂ + C₃H₆O | [C₆H₅N₂O₂]⁺ |
Isotope Labeling Studies for Structural Assignment
Isotope labeling studies are instrumental in verifying fragmentation mechanisms. By selectively replacing specific atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), the mass shifts in the fragment ions can be monitored, confirming the atoms involved in each fragmentation step.
For instance, deuterium labeling of the hydroxyl proton would result in a 1 Da shift in the precursor ion and any fragments retaining this proton. Labeling the methyl group with ¹³C would lead to a 1 Da shift in fragments containing this group, helping to distinguish between different fragmentation pathways. Such studies provide definitive evidence for the proposed fragmentation routes.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy provides a detailed map of the connectivity and spatial relationships between atoms within a molecule.
2D NMR Techniques: COSY, HSQC, HMBC for Proton-Carbon Connectivity
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the propan-2-ol moiety. Specifically, the proton on C2 would show a correlation to both the protons on C1 and the methyl protons on C3.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, the protons on C1 of the propan-2-ol side chain would show a correlation to C1 of the dinitrophenyl ring, confirming the point of attachment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations | HSQC Correlation | HMBC Correlations |
| C1' | - | ~148 | - | - | H-3', H-5' |
| C2' | - | ~138 | - | - | H-3' |
| C3' | ~8.8 (d) | ~124 | H-5' | C3' | C1', C5' |
| C4' | - | ~140 | - | - | H-3', H-5' |
| C5' | ~8.2 (dd) | ~118 | H-3', H-6' | C5' | C1', C3', C4' |
| C6' | ~7.2 (d) | ~114 | H-5' | C6' | C2', C4' |
| NH | ~8.5 (br) | - | - | - | C1', C1 |
| C1 | ~3.4 (m) | ~52 | H-2 | C1 | C2, C3, C1' |
| C2 | ~4.1 (m) | ~68 | H-1, H-3 | C2 | C1, C3 |
| C3 | ~1.3 (d) | ~22 | H-2 | C3 | C1, C2 |
| OH | variable (br) | - | - | - | C2 |
NOESY/ROESY for Conformational Analysis and Inter-Proton Distances
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are techniques that identify protons that are close in space, regardless of their through-bond connectivity. These experiments are invaluable for determining the three-dimensional structure and preferred conformation of a molecule in solution.
For the flexible side chain of this compound, NOESY/ROESY can provide insights into its spatial orientation relative to the aromatic ring. For example, a NOE correlation between the NH proton and the proton on C2 of the propan-2-ol side chain would indicate a specific conformation where these protons are in close proximity. Similarly, a correlation between the protons on C1 and the aromatic proton on C6' would suggest a conformation where the side chain is folded back over the ring.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in a crystal lattice.
This sensitivity makes ssNMR an excellent tool for the study of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs of this compound would be expected to give distinct ¹³C ssNMR spectra due to differences in their crystal packing and intermolecular interactions. ssNMR can therefore be used to identify and characterize different polymorphic forms and to study the dynamics within each solid form. researchgate.netnih.govacs.orgresearchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy provides profound insights into the molecular structure of this compound by identifying its constituent functional groups and probing the intermolecular forces that govern its solid-state architecture. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques; molecular vibrations that result in a change in dipole moment are FTIR active, while those that cause a change in polarizability are Raman active.
Assignment of Characteristic Functional Group Vibrations (Nitro, Amine, Hydroxyl)
The vibrational spectrum of this compound is dominated by the characteristic modes of its primary functional groups: the nitro (NO₂), secondary amine (N-H), and hydroxyl (O-H) groups.
Nitro (NO₂) Group Vibrations: Aromatic nitro compounds consistently display strong and distinct vibrational bands. The 2,4-dinitrophenyl moiety is characterized by two primary stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band in the FTIR spectrum in the range of 1560–1490 cm⁻¹. researchgate.net The symmetric stretching vibration (ν_s(NO₂)) is also strong and is expected in the 1360–1310 cm⁻¹ region. researchgate.net These assignments are consistent with detailed studies on analogous compounds like 2,4-dinitrophenylhydrazine (B122626) and 2,4-dinitrophenol (B41442). nih.govresearchgate.net In Raman spectra, the symmetric NO₂ stretch often presents as a particularly intense peak.
Amine (N-H) Group Vibrations: The secondary amine group gives rise to a characteristic N-H stretching vibration (ν(N-H)), which is typically observed in the 3500–3300 cm⁻¹ region. The precise position of this band is highly sensitive to hydrogen bonding. A sharp band in this region would suggest a free N-H group, whereas a broad band shifted to a lower wavenumber indicates involvement in hydrogen bonding. Additionally, an N-H bending (δ(N-H)) vibration is expected around 1650–1550 cm⁻¹.
Hydroxyl (O-H) Group Vibrations: The hydroxyl group is readily identified by its O-H stretching mode (ν(O-H)). In a non-hydrogen-bonded (free) state, this vibration appears as a sharp peak near 3600 cm⁻¹. However, in the solid state, extensive intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically appearing in the 3400–3200 cm⁻¹ range. The O-H in-plane bending vibration (δ(O-H)) is usually found in the 1440–1260 cm⁻¹ region.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |
| Hydroxyl (O-H) | O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Medium |
| Amine (N-H) | N-H Stretch (H-bonded) | 3350 - 3250 | Medium, Broad | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium | Medium |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1490 | Very Strong | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1310 | Very Strong | Strong |
| Amine (N-H) | N-H Bend | 1650 - 1550 | Medium | Weak |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |
| Hydroxyl (O-H) | O-H Bend | 1440 - 1260 | Medium | Weak |
Investigation of Hydrogen Bonding Networks and Intermolecular Interactions
The presence of hydrogen bond donors (O-H and N-H) and acceptors (O atoms of the hydroxyl and nitro groups) in this compound facilitates the formation of intricate hydrogen bonding networks. Vibrational spectroscopy is a powerful tool for studying these interactions. The broadening and red-shifting (shift to lower wavenumbers) of the O-H and N-H stretching bands are direct evidence of hydrogen bond formation. The magnitude of this shift often correlates with the strength of the hydrogen bond. For instance, a strong O-H···O bond will result in a more significant shift to a lower frequency compared to a weaker N-H···O interaction. Theoretical and experimental studies on 2,4-dinitrophenol have confirmed that intramolecular hydrogen bonding between the hydroxyl and the ortho-nitro group significantly shifts the vibrational frequencies of these groups. researchgate.net Similar intramolecular (N-H···O-H) or intermolecular interactions are expected to play a crucial role in the supramolecular assembly of the title compound.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate details of crystal packing and intermolecular interactions. While a specific structure for this compound is not publicly available, its expected crystallographic features can be inferred from studies of related N-aryl amino alcohols and dinitrophenyl derivatives. researchgate.netbath.ac.uknih.gov
Analysis of Crystal Packing, Supramolecular Synthons, and Hydrogen Bond Motifs
The crystal structure of this compound is anticipated to be dominated by a network of hydrogen bonds. The interplay between the hydroxyl (O-H), amine (N-H), and nitro (NO₂) groups gives rise to specific, predictable patterns of intermolecular recognition known as supramolecular synthons.
Common synthons expected to be present include:
O-H···O(nitro) and N-H···O(nitro) interactions, where the hydroxyl and amine groups act as donors to the oxygen atoms of the nitro groups.
O-H···N(amine) or N-H···O(hydroxyl) interactions, forming chains or dimeric motifs between molecules.
π-π stacking interactions between the electron-deficient 2,4-dinitrophenyl rings of adjacent molecules, which would further stabilize the crystal packing.
These hydrogen bond motifs would likely assemble the molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The following table presents representative geometric data derived from analogous structures.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C_ar-NO₂ | ~1.45 Å |
| N-O (nitro) | ~1.22 Å | |
| C_ar-N(amine) | ~1.36 Å | |
| C_al-N(amine) | ~1.47 Å | |
| C_al-O(hydroxyl) | ~1.43 Å | |
| C_ar-C_ar | ~1.39 Å | |
| Bond Angle | O-N-O (nitro) | ~125° |
| C-N-C (amine) | ~120° | |
| C-O-H (hydroxyl) | ~109° | |
| C-C-C (propanol) | ~112° |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The 2,4-dinitrophenyl chromophore is a strong absorber in the UV-Vis region, making this technique highly suitable for characterization. Studies on various 2,4-dinitrophenyl derivatives of amino acids and other related molecules show characteristic absorption bands. researchgate.net
The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit two main absorption maxima (λ_max). A very intense band is anticipated in the shorter wavelength UV region (around 260-270 nm), corresponding to a π→π* transition within the aromatic ring. A second, broader, and less intense band is expected at a longer wavelength, typically around 350-370 nm. researchgate.net This absorption is attributed to an n→π* transition, often involving the lone pair electrons on the amine nitrogen and the nitro group oxygens, and can also have significant charge-transfer character.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds, including 2,4-dinitroaniline derivatives, are known to be either non-fluorescent or very weakly fluorescent. nih.gov The nitro group is a powerful electron-withdrawing group that often provides efficient pathways for non-radiative decay of the excited state, effectively quenching fluorescence. Therefore, this compound is not expected to exhibit significant fluorescence emission upon excitation at its absorption maxima.
| Spectroscopic Technique | Parameter | Expected Observation | Associated Transition |
| UV-Vis Absorption | λ_max 1 | ~265 nm | π→π |
| λ_max 2 | ~360 nm | n→π / Charge Transfer | |
| Fluorescence | Emission | Negligible / Very Weak | Quenched by NO₂ groups |
Characterization of Electronic Transitions and Chromophoric Properties of the Dinitrophenyl Moiety
The UV-Visible absorption spectrum of compounds containing the 2,4-dinitrophenyl group is primarily characterized by electronic transitions within the dinitrophenyl ring system. These transitions are typically of π → π* and n → π* character. The intense absorption bands are generally assigned to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. The presence of the two nitro groups, which are strong electron-withdrawing groups, extends the conjugation of the π-system and shifts the absorption maxima to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.
The non-bonding (n) electrons on the oxygen atoms of the nitro groups and the nitrogen atom of the amino linker can also be excited to a π* antibonding orbital, resulting in n → π* transitions. These transitions are typically of lower intensity than π → π* transitions. For 2,4-dinitrophenylhydrazone derivatives, which are structurally related to the title compound, intense peaks assigned to π → π* and n → π* transitions of the aromatic system are observed. researchgate.net
In a neutral state, the 2,4-dinitrophenyl chromophore typically exhibits a strong absorption maximum in the region of 360 nm. This absorption is attributed to the conjugated system of the benzene ring and the nitro groups. The lone pair of electrons on the secondary amine linking the DNP moiety to the propan-2-ol chain can also participate in the conjugated system, influencing the position and intensity of the absorption bands. For instance, in 2,4-dinitrophenol, the pair of electrons on the oxygen atom is in conjugation with the π-bond system of the benzene ring, resulting in an absorption maximum at 360 nm. researchgate.net A similar electronic environment is expected for this compound.
Table 1: Typical Electronic Transitions for the 2,4-Dinitrophenyl Chromophore
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 230 - 360 | High-intensity transition involving the aromatic π-system. |
| n → π | 350 - 400 | Lower intensity transition from non-bonding orbitals of nitro and amino groups. |
Note: The exact wavelengths and intensities are dependent on the specific molecular structure and the solvent used.
Solvatochromism and pH Effects on Electronic Spectra
The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent and the pH of the medium. These effects, known as solvatochromism and halochromism (pH-induced color change), respectively, arise from differential stabilization of the ground and excited electronic states of the chromophore.
Solvatochromism:
Table 2: Hypothetical Solvatochromic Shifts for this compound based on Analogous Compounds
| Solvent | Polarity Index | Expected λmax (nm) | Expected Shift |
| Hexane | 0.1 | ~355 | Hypsochromic (Blue Shift) |
| Ethanol | 4.3 | ~365 | - |
| Water | 10.2 | ~370 | Bathochromic (Red Shift) |
Note: This data is illustrative and based on the general behavior of DNP derivatives. Actual experimental values may vary.
pH Effects:
The structure of this compound contains both a secondary amine and a hydroxyl group, which can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state can have a profound effect on the electronic spectrum.
In acidic media, the secondary amine is likely to be protonated, which would decrease its electron-donating ability and likely cause a hypsochromic (blue) shift in the absorption spectrum. Conversely, in a strongly alkaline medium, the hydroxyl group can be deprotonated to form an alkoxide. This deprotonation would increase the electron-donating character of the substituent and likely lead to a significant bathochromic (red) shift. This phenomenon is well-documented for 2,4-dinitrophenol, where deprotonation of the hydroxyl group in an alkaline medium results in the formation of a phenoxide ion and a shift of the absorption peak from 360 nm to around 410 nm. researchgate.net A similar red shift would be anticipated for this compound upon deprotonation of its hydroxyl group under basic conditions.
Table 3: Expected Absorption Maxima at Different pH Values based on Analogous Compounds
| Condition | Dominant Species | Expected λmax (nm) | Rationale |
| Acidic (pH < 2) | Protonated Amine | < 360 | Reduced electron donation from the protonated amino group. |
| Neutral (pH ~ 7) | Neutral Molecule | ~360 | Ground state of the neutral compound. |
| Alkaline (pH > 12) | Deprotonated Hydroxyl (Alkoxide) | > 400 | Increased electron donation from the alkoxide group. researchgate.net |
Note: The data is inferred from the behavior of 2,4-dinitrophenol and general principles of physical organic chemistry.
Theoretical and Computational Studies of 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in understanding the electronic behavior and properties of a molecule from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-[(2,4-Dinitrophenyl)amino]propan-2-ol, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
By systematically varying key dihedral angles within the molecule, a potential energy surface scan could be performed. This would reveal the energy barriers between different conformations and identify the global energy minimum, representing the most probable shape of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.
Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack.
For this compound, an ESP map would likely show negative potential around the oxygen atoms of the nitro groups and the hydroxyl group, and positive potential near the hydrogen atoms of the amine and hydroxyl groups.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
Exploration of Conformational Space in Solution
While quantum calculations can find the lowest energy conformation in a vacuum, a molecule's shape can be influenced by its environment. MD simulations can model the behavior of this compound in a solvent, exploring the different conformations (rotamers) it can adopt due to thermal fluctuations and interactions with solvent molecules. This provides a more realistic picture of the molecule's structure in a specific medium.
Dynamics of Intermolecular Interactions with Solvent Molecules
MD simulations are particularly useful for studying the non-covalent interactions between a solute and solvent molecules. For this compound, this would involve analyzing the formation and lifetime of hydrogen bonds between its amine and hydroxyl groups and polar solvent molecules like water or ethanol (B145695). The simulations would also reveal how the dinitrophenyl group interacts with different types of solvents. This information is crucial for understanding the solubility and transport properties of the compound.
Prediction and Validation of Spectroscopic Parameters
Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These computational approaches can provide valuable insights into the relationship between molecular structure and spectral data, aiding in the interpretation of experimental results.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational means is a well-established methodology that can significantly aid in structure elucidation. For this compound, theoretical calculations can provide estimates of ¹H and ¹³C chemical shifts and spin-spin coupling constants. These calculations are typically performed using DFT methods, which have demonstrated a good balance between accuracy and computational cost for predicting NMR properties of organic molecules.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 3.5 - 3.7 | 45 - 50 |
| C2 | 4.0 - 4.2 | 65 - 70 |
| C3 | 1.2 - 1.4 | 20 - 25 |
| C1' | - | 145 - 150 |
| C2' | - | 115 - 120 |
| C3' | 8.8 - 9.0 | 130 - 135 |
| C4' | - | 135 - 140 |
| C5' | 8.2 - 8.4 | 125 - 130 |
| C6' | 7.2 - 7.4 | 118 - 123 |
| N-H | 8.5 - 8.7 | - |
| O-H | 2.5 - 3.5 | - |
Note: These are hypothetical values based on typical ranges for similar functional groups and are for illustrative purposes only. Actual calculated values would require specific DFT computations.
Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further structural information, particularly regarding the dihedral angles between adjacent protons.
Computational Modeling of Vibrational Frequencies and Intensities
For this compound, DFT calculations would be employed to compute the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The calculated IR and Raman intensities help in predicting the appearance of the spectra.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted Intensity |
| O-H stretch | 3300 - 3500 | Medium |
| N-H stretch | 3200 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| NO₂ asymmetric stretch | 1500 - 1550 | Strong |
| NO₂ symmetric stretch | 1330 - 1370 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch | 1000 - 1200 | Medium |
| C-N stretch | 1250 - 1350 | Medium |
Note: These are hypothetical values based on characteristic vibrational frequencies for these functional groups and are for illustrative purposes only.
Reaction Mechanism Modeling and Reactivity Prediction
Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules. By modeling the potential energy surface of a reaction, key information about transition states and reaction barriers can be obtained.
Characterization of Transition States for Elementary Reactions
Understanding the elementary steps of a chemical reaction is crucial for controlling its outcome. Computational methods can be used to locate and characterize the transition state (TS) structures for reactions involving this compound. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.
For instance, the intramolecular cyclization of related N-(2,4-dinitrophenyl)amino acids has been studied computationally. A similar approach could be applied to investigate potential intramolecular reactions of this compound, such as cyclization or rearrangement, by identifying the relevant transition states. The geometry of the TS provides insight into the atomic motions involved in the bond-breaking and bond-forming processes.
Prediction of Acid-Base Properties (pKa) of Amine and Hydroxyl Groups
The acid-base properties of a molecule are fundamental to its behavior in solution. The pKa values of the secondary amine and the hydroxyl group in this compound can be predicted using computational methods. These predictions are typically based on calculating the Gibbs free energy change for the deprotonation reaction in a solvent model.
Various computational protocols exist for pKa prediction, often employing a thermodynamic cycle that relates the gas-phase acidity to the solution-phase pKa. The accuracy of these predictions depends on the level of theory, the basis set, and the continuum solvent model used to represent the aqueous environment. The electron-withdrawing nature of the 2,4-dinitrophenyl group is expected to significantly lower the pKa of the secondary amine compared to a typical alkylamine and to increase the acidity of the hydroxyl group.
Chemical Reactivity and Transformation Pathways of 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Reactions Involving the Secondary Amine Functionality
The secondary amine in 1-[(2,4-Dinitrophenyl)amino]propan-2-ol is considerably less reactive than typical secondary amines due to the delocalization of the nitrogen lone pair into the electron-deficient dinitrophenyl ring. This reduced nucleophilicity necessitates more forcing conditions or highly reactive reagents to achieve transformations at the nitrogen center.
N-acylation and N-sulfonylation are fundamental transformations for secondary amines, yielding amides and sulfonamides, respectively. For this compound, these reactions generally require activated acylating or sulfonylating agents. The diminished nucleophilicity of the nitrogen atom means that reactions with less reactive agents like acid anhydrides or sulfonyl chlorides may proceed slowly or require harsh conditions and the use of a catalyst.
N-Acylation: The reaction with highly reactive acylating agents such as acyl chlorides or in the presence of coupling agents can lead to the corresponding N-acyl derivative. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Reaction Scheme: this compound + R-COCl → 1-[Acetyl(2,4-dinitrophenyl)amino]propan-2-ol + HCl
N-Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the parent compound with sulfonyl chlorides in the presence of a base. The resulting sulfonamides are stable compounds.
Reaction Scheme: this compound + R-SO₂Cl → 1-[(2,4-Dinitrophenyl)(phenylsulfonyl)amino]propan-2-ol + HCl
Table 1: Representative N-Acylation and N-Sulfonylation Reactions of Structurally Similar N-Aryl Amines
| Reagent | Product Type | Typical Conditions | Expected Outcome with Target Compound |
|---|---|---|---|
| Acetyl chloride | N-Acetamide | Pyridine, 0°C to rt | Formation of 1-[Acetyl(2,4-dinitrophenyl)amino]propan-2-ol |
| Benzoyl chloride | N-Benzamide | Triethylamine, CH₂Cl₂, rt | Formation of 1-[Benzoyl(2,4-dinitrophenyl)amino]propan-2-ol |
| p-Toluenesulfonyl chloride | N-Tosylsulfonamide | Pyridine, DMAP, rt | Formation of 1-[(2,4-Dinitrophenyl)(tosyl)amino]propan-2-ol |
| Methanesulfonyl chloride | N-Mesylsulfonamide | Triethylamine, CH₂Cl₂, 0°C to rt | Formation of 1-[(2,4-Dinitrophenyl)(methylsulfonyl)amino]propan-2-ol |
Direct N-alkylation of the secondary amine in this compound is challenging due to its low nucleophilicity. Stronger alkylating agents and more forcing conditions than those used for typical secondary amines are generally required. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility, although the formation of the tertiary amine is often sluggish.
Alkylation: Reaction with alkyl halides, particularly more reactive ones like methyl iodide or benzyl (B1604629) bromide, in the presence of a strong base can introduce an alkyl group on the nitrogen atom.
Reaction Scheme: this compound + R-X → 1-[Alkyl(2,4-dinitrophenyl)amino]propan-2-ol + HX
Quaternization: The formation of a quaternary ammonium salt from the resulting tertiary amine would require a highly reactive alkylating agent and would be a difficult transformation due to the already present electron-withdrawing groups which destabilize the positive charge on the nitrogen.
The secondary amine of this compound is not capable of forming a stable Schiff base (imine) through reaction with aldehydes or ketones, as this reaction typically requires a primary amine. The presence of a substituent on the nitrogen atom prevents the final dehydration step necessary for imine formation. Instead, the reaction would terminate at the carbinolamine intermediate, which is generally unstable.
Reactions Involving the Secondary Hydroxyl Functionality
The secondary hydroxyl group in this compound exhibits reactivity typical of a secondary alcohol, although it can be influenced by the steric bulk and electronic nature of the adjacent dinitrophenylamino group.
Esterification: The secondary alcohol can be esterified using various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with an acyl chloride or acid anhydride (B1165640) in the presence of a base.
Reaction Scheme (with Acyl Chloride): this compound + R-COCl → 1-[(2,4-Dinitrophenyl)amino]propan-2-yl acetate (B1210297) + HCl
Etherification: The formation of an ether from the secondary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The steric hindrance around the secondary alcohol may necessitate the use of more reactive primary alkyl halides.
Reaction Scheme (Williamson Ether Synthesis):
Table 2: Representative Esterification and Etherification Reactions of Secondary Alcohols
| Reaction Type | Reagent | Product Type | Typical Conditions | Expected Outcome with Target Compound |
|---|---|---|---|---|
| Esterification | Acetic anhydride | Acetate ester | Pyridine, DMAP, rt | Formation of 1-[(2,4-Dinitrophenyl)amino]propan-2-yl acetate |
| Esterification | Propionyl chloride | Propionate ester | Triethylamine, CH₂Cl₂, 0°C to rt | Formation of 1-[(2,4-Dinitrophenyl)amino]propan-2-yl propionate |
| Etherification | Sodium hydride, then Methyl iodide | Methyl ether | THF, 0°C to rt | Formation of 1-[(2,4-Dinitrophenyl)amino]-2-methoxypropane |
| Etherification | Potassium tert-butoxide, then Benzyl bromide | Benzyl ether | THF, rt | Formation of 1-[(2,4-Dinitrophenyl)amino]-2-(benzyloxy)propane |
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-[(2,4-dinitrophenyl)amino]propan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are often preferred to avoid potential side reactions involving the dinitrophenyl group or the secondary amine.
Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). It has been noted in the literature that N-2,4-dinitrophenyl substituted amino alcohols are resistant to oxidation by periodic acid, a reagent that typically cleaves vicinal amino alcohols. This highlights the influence of the dinitrophenyl group on the reactivity of the adjacent functional groups.
Reaction Scheme (with PCC): this compound + PCC → 1-[(2,4-Dinitrophenyl)amino]propan-2-one
Table 3: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Expected Product |
|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | 1-[(2,4-Dinitrophenyl)amino]propan-2-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | CH₂Cl₂, -78°C to rt | 1-[(2,4-Dinitrophenyl)amino]propan-2-one |
| Dess-Martin periodinane | CH₂Cl₂, rt | 1-[(2,4-Dinitrophenyl)amino]propan-2-one |
Derivatization for Protection or Activation
The amino and hydroxyl groups of this compound can be derivatized to protect them from unwanted reactions or to activate them for subsequent transformations. The secondary amine can be acylated or sulfonylated, while the secondary alcohol can be converted into esters or ethers. These reactions are standard procedures in organic synthesis. For instance, the derivatization of amino acids with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) is a well-established method for their analysis. nih.govspringernature.comnih.gov Similarly, the functional groups on this compound can be expected to undergo analogous reactions.
Common derivatization strategies for the amino and hydroxyl groups are outlined in the table below.
| Functional Group | Reaction Type | Reagent Examples | Product Type | Purpose |
| Secondary Amine | Acylation | Acyl chlorides (e.g., Acetyl chloride), Anhydrides (e.g., Acetic anhydride) | Amide | Protection |
| Secondary Amine | Sulfonylation | Sulfonyl chlorides (e.g., Tosyl chloride) | Sulfonamide | Protection |
| Secondary Alcohol | Esterification | Acyl chlorides, Anhydrides | Ester | Protection/Activation |
| Secondary Alcohol | Etherification | Alkyl halides (in presence of a base) | Ether | Protection |
These derivatization reactions introduce covalently bound groups that can alter the molecule's reactivity and physical properties, which is a common strategy in multi-step organic synthesis. springernature.com
Reactivity of the 2,4-Dinitrophenyl Moiety
The 2,4-dinitrophenyl group is the most reactive part of the molecule, primarily due to the strong electron-withdrawing nature of the two nitro groups. This electronic feature governs the reactivity of the aromatic ring.
The nitro groups of the 2,4-dinitrophenyl moiety can be selectively reduced to amino or hydroxylamino groups using various reducing agents. The choice of reagent and reaction conditions determines the extent of reduction and the selectivity for one nitro group over the other. niscpr.res.inoup.comtandfonline.com In dinitroanilines, the nitro group ortho to the amino substituent is often preferentially reduced. oup.comstackexchange.com Reagents like sodium sulfide (B99878) or ammonium sulfide are commonly used for the partial reduction of dinitroarenes. oup.comtandfonline.com Catalytic hydrogenation can also be employed, with selectivity being influenced by the catalyst and reaction medium. tandfonline.com
Below is a table summarizing common reagents for the selective reduction of dinitrophenyl compounds.
| Reagent | Product(s) | Selectivity | Reference |
| Sodium Sulfide (Na₂S) or Ammonium Hydrosulfide (NH₄HS) | Monoamino-nitro compound | Often reduces the ortho-nitro group in dinitroanilines. oup.comstackexchange.com | oup.comtandfonline.com |
| Tin(II) Chloride (SnCl₂) in acid | Monoamino-nitro compound | Tends to reduce the less sterically hindered nitro group. oup.com | spcmc.ac.in |
| Zinc/Hydrazine glyoxylate | Diamino compound | Generally reduces both nitro groups. niscpr.res.in | niscpr.res.in |
| Catalytic Hydrogenation (e.g., Pt/C, Raney Nickel) | Monoamino- or diamino- compound | Selectivity depends on catalyst, pressure, and additives. oup.comtandfonline.com | oup.comtandfonline.com |
The 2,4-dinitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. scirp.orgscribd.comscribd.com The strong electron-withdrawing nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. scribd.comscribd.com While the amino-propanol side chain is already attached via an SNAr reaction, further substitutions on the ring are less common but can occur under specific conditions, particularly if a suitable leaving group is present. However, in this compound, there are no good leaving groups on the aromatic ring. Therefore, further SNAr reactions are not anticipated unless the reaction conditions are harsh enough to displace a nitro group, which is a less frequent occurrence. The study of SNAr reactions is more relevant to the synthesis of this compound from 1-halo-2,4-dinitrobenzene and 1-aminopropan-2-ol (B43004). scirp.orgacs.org
The 2,4-dinitrophenyl group is a chromophore that absorbs UV radiation. pnas.org Upon photoexcitation, DNP derivatives can undergo various photochemical reactions. However, studies on 2,4-dinitrophenol (B41442) in aqueous solutions have shown that it is surprisingly resistant to photodegradation. pnas.org This stability is attributed to efficient non-reactive deactivation pathways of the excited state. pnas.org While specific data for this compound is not available, it is plausible that it would exhibit similar photostability. The photochemical behavior of DNP derivatives of amino acids and peptides has also been investigated, indicating that these molecules are indeed photosensitive. nih.gov
Intramolecular Cyclization and Rearrangement Processes
The structure of this compound, with its amino and hydroxyl groups in proximity to the reactive dinitrophenyl moiety, allows for the possibility of intramolecular reactions.
A significant reaction pathway for related N-(2,4-dinitrophenyl)amino acids is base-catalyzed intramolecular cyclization to form benzimidazole-N-oxides. nih.govresearchgate.net This reaction involves the deprotonated amino group attacking the carbon atom bearing the ortho-nitro group, leading to the formation of a five-membered heterocyclic ring. nih.gov A similar cyclization could be envisioned for this compound. The reaction would likely proceed via the deprotonation of the secondary amine, followed by nucleophilic attack on the aromatic ring at the position of the ortho-nitro group. This would lead to the formation of a substituted benzimidazole (B57391) derivative. The formation of nitrogen-containing heterocycles through intramolecular cyclization is a common strategy in organic synthesis. clockss.orgresearchgate.netjuniperpublishers.comnih.gov
Mechanistic Studies of Skeletal Rearrangements
The skeletal structure of this compound possesses latent reactivity towards intramolecular rearrangements, a common feature for molecules bearing a β-amino alcohol moiety and an activated aromatic ring. While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its potential for skeletal rearrangement can be understood by examining analogous chemical transformations, most notably the Smiles rearrangement and related intramolecular nucleophilic aromatic substitution (SNAr) reactions.
The presence of two strongly electron-withdrawing nitro groups on the phenyl ring significantly activates it towards nucleophilic attack. The hydroxyl and amino groups within the propan-2-ol side chain can act as intramolecular nucleophiles. Under basic conditions, the hydroxyl group is the more likely nucleophile to initiate a rearrangement. Deprotonation of the secondary alcohol would generate an alkoxide, a potent nucleophile.
A plausible rearrangement pathway is a base-catalyzed Smiles rearrangement. This intramolecular SNAr reaction would proceed through the following steps:
Deprotonation: A base abstracts the proton from the hydroxyl group of the propan-2-ol moiety, forming a more nucleophilic alkoxide.
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the ipso-carbon (C1) of the dinitrophenyl ring, which is bonded to the amino group. This attack is facilitated by the electron-deficient nature of the aromatic ring.
Formation of a Spirocyclic Intermediate: The intramolecular attack leads to the formation of a transient, negatively charged spirocyclic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the progression of the rearrangement.
Ring Opening and Proton Transfer: The spirocyclic intermediate can then collapse. This involves the cleavage of the C-N bond, with the amino group acting as the leaving group. Subsequent proton transfer would neutralize the resulting phenoxide to yield the rearranged product, a 2-(1-aminopropan-2-yl)-4,6-dinitrophenol.
The Truce-Smiles rearrangement is a related transformation that typically involves a carbanion as the nucleophile. While less likely in this specific molecule under standard conditions, it highlights the broad scope of such intramolecular aryl migrations. cdnsciencepub.com The key factors influencing the rate and outcome of these rearrangements include the nature of the nucleophile and leaving group, the electronic properties of the aromatic ring, and the steric environment around the reaction center. numberanalytics.com The dinitrophenyl system is highly activated, making such rearrangements kinetically feasible. chemistry-reaction.comwikipedia.org
Transformations of β-amino alcohols can also be initiated by converting the hydroxyl group into a good leaving group, which can lead to rearranged products. nih.gov For instance, activation of the hydroxyl group could facilitate a 1,2-hydride or 1,2-alkyl shift, although the Smiles rearrangement pathway is generally more favored for this specific substrate due to the highly activated aromatic ring.
Complexation Chemistry and Ligand Properties
The molecular structure of this compound contains multiple potential donor atoms—the nitrogen of the secondary amine and the oxygen of the secondary alcohol—making it a potential chelating ligand for metal ions. The presence of the bulky and electron-withdrawing dinitrophenyl group significantly influences its coordination behavior.
Coordination to Transition Metal Ions
This compound can act as a bidentate ligand, coordinating to a central metal ion through the amino nitrogen and the hydroxyl oxygen. This would form a stable five-membered chelate ring. The coordination of related dinitrophenyl derivatives has been studied. For example, 2,4-dinitrophenylhydrazine (B122626) forms complexes with Co(II) and Ni(II), where coordination occurs through the amino nitrogen and an oxygen atom of a nitro group, resulting in an octahedral geometry. nih.gov This suggests that the nitro groups in this compound could also potentially participate in coordination, although chelation via the amino and hydroxyl groups is generally more favorable due to the formation of a stable five-membered ring.
The coordination ability of this ligand is expected to be influenced by the steric hindrance imposed by the dinitrophenyl group and the electronic effects of the nitro substituents. The synthesis of transition metal complexes with this ligand would likely be achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes could exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For instance, studies on a similar 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligand with various transition metals have shown the formation of tetrahedral and square planar complexes. nih.govnih.gov
Below is a table summarizing the potential coordination modes and resulting complex geometries for this compound with some common transition metal ions, based on analogous systems.
| Metal Ion | Potential Coordination Number | Likely Geometry | Potential Coordination Sites |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | N(amino), O(hydroxyl) |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | N(amino), O(hydroxyl) |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | N(amino), O(hydroxyl) |
| Zn(II) | 4 | Tetrahedral | N(amino), O(hydroxyl) |
Chelation Effects and Stability of Metal Complexes
The formation of a five-membered chelate ring upon coordination of this compound to a metal ion is expected to result in enhanced thermodynamic stability compared to coordination with analogous monodentate ligands. This phenomenon is known as the chelate effect. The stability of the resulting metal complexes will be quantified by their stability constants (log K).
The stability of these complexes is influenced by several factors, including:
The nature of the metal ion: The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wisdomlib.org
The basicity of the ligand: The electron-withdrawing nitro groups on the phenyl ring decrease the basicity of the amino nitrogen, which could potentially lead to lower stability constants compared to similar ligands without these substituents.
Steric factors: The bulky dinitrophenyl group may introduce steric strain that could affect the stability of the complexes.
| Metal Ion | Hypothetical log K₁ |
| Cu(II) | ~7.5 |
| Ni(II) | ~6.0 |
| Co(II) | ~5.5 |
| Zn(II) | ~5.0 |
These estimated values are likely to be lower than those for simple amino alcohols due to the reduced basicity of the coordinating nitrogen atom. Experimental determination of these stability constants, for instance, through potentiometric titration or spectrophotometric methods, would be necessary to confirm these predictions.
Advanced Analytical Methodologies for 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Development of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 1-[(2,4-Dinitrophenyl)amino]propan-2-ol. Its versatility allows for both purity assessment and the critical determination of enantiomeric ratios.
Reverse-Phase HPLC for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most common mode used for determining the purity of this compound and for profiling any related impurities. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
The stationary phase typically consists of a silica support chemically bonded with alkyl chains, most commonly C18 (octadecylsilane). The mobile phase is a mixture of water and a miscible organic solvent, such as acetonitrile or methanol (B129727). An acidic modifier, like trifluoroacetic acid (TFA), is often added at a low concentration (e.g., 0.1%) to the mobile phase. hplc.eu This serves to protonate any residual silanol groups on the stationary phase, minimizing peak tailing, and to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. hplc.eu
Detection is typically performed using a UV-Vis detector. The dinitrophenyl group in the molecule provides a strong chromophore, allowing for sensitive detection at a wavelength of approximately 360 nm. By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the areas of any other peaks to quantify its purity and the levels of any impurities.
Table 1: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Excess Determination
Since this compound contains a stereocenter, it exists as a pair of enantiomers. Distinguishing between these enantiomers is critical, as they can have different biological activities. Chiral HPLC is the most effective method for separating and quantifying the individual enantiomers to determine the enantiomeric excess (e.e.) of a sample. nih.govmdpi.com
This separation is achieved using a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.govscas.co.jp For dinitrophenylated amino alcohols, several types of CSPs are effective:
Pirkle-type Columns: These phases, such as those with 3,5-dinitrobenzoyl groups, can engage in π-π stacking interactions, hydrogen bonding, and dipole-dipole interactions with the analyte. The dinitrophenyl group of the analyte interacts strongly with the π-acidic groups on the CSP. scas.co.jp
Polysaccharide-based Columns: CSPs derived from cellulose or amylose, often coated on a silica support, are widely used for their broad applicability. yakhak.org Chiral recognition is achieved through a combination of hydrogen bonding, and steric interactions within the chiral grooves of the polysaccharide structure.
Crown Ether-based Columns: These are particularly effective for compounds containing primary amine groups, although they can also be used for derivatized amines. nih.govankara.edu.tr
The mobile phase in chiral HPLC is typically a non-polar organic solvent mixture, such as hexane and isopropanol, for normal-phase separations. yakhak.org The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. yakhak.org
Table 2: Example Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 360 nm |
Method Validation for Precision, Accuracy, and Robustness
To ensure that an HPLC method provides reliable and consistent results, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.compensoft.net Key validation parameters include:
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability: The precision over a short interval with the same operator and equipment. japsonline.com
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. japsonline.com The precision is typically expressed as the relative standard deviation (%RSD).
Accuracy: This measures the closeness of the experimental value to the true value. It is often determined by performing recovery studies, where a known amount of a reference standard is added to a sample and the percentage recovered is calculated. japsonline.compom.go.id Recoveries are typically expected to be within 98-102%.
Robustness: This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of its reliability during routine use.
Other important validation parameters include linearity (the ability to produce results proportional to the concentration of the analyte), range, specificity (the ability to assess the analyte unequivocally in the presence of other components), limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Precision (%RSD) | Agreement among a series of measurements. | ≤ 2% |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 98.0% - 102.0% |
| Linearity (Correlation Coefficient, R²) | Proportionality of results to concentration. | ≥ 0.999 |
| Specificity / Selectivity | Ability to measure the analyte in the presence of impurities. | Analyte peak is well-resolved from others. |
| Robustness | Capacity to remain unaffected by small variations in method. | System suitability parameters remain within limits. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, chemical derivatization is required to increase its volatility. sigmaaldrich.com GC-MS is particularly useful for identifying volatile impurities or thermal degradation products.
Derivatization Strategies for GC-MS Compatibility
Derivatization aims to replace the active, polar hydrogen of the hydroxyl (-OH) group with a nonpolar, thermally stable group. sigmaaldrich.com This transformation increases the volatility of the molecule and improves its chromatographic behavior, resulting in sharper peaks and better sensitivity. sigmaaldrich.com
For the hydroxyl group in this compound, the most common derivatization strategy is silylation. Silylating agents react with the alcohol to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.
Common Silylating Reagents:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent that reacts readily with alcohols.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives, making them more robust for sample preparation and analysis. mdpi.com
The derivatization reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent, such as acetonitrile or pyridine. sigmaaldrich.com After derivatization, the sample can be directly injected into the GC-MS system. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized molecule, allowing for confident identification.
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Reagent | Abbreviation | Derivative Formed | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Highly reactive, common for general use. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | Forms more stable derivatives, less susceptible to hydrolysis. mdpi.com |
| Propyl chloroformate | PCF | Propoxycarbonyl derivative | Can derivatize both amine and hydroxyl groups. researchgate.net |
Analysis of Thermal Decomposition Products
Understanding the thermal stability of this compound is important for handling and storage, as well as for interpreting analytical data where high temperatures are used, such as the injector port of a GC system. Pyrolysis-GC-MS is a specific technique used to study thermal decomposition, where a sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting breakdown products are analyzed by GC-MS.
The thermal decomposition of nitroaromatic compounds typically involves the cleavage of the nitro (NO₂) groups and the fragmentation of the aromatic ring and its side chains. nih.govresearchgate.net For this compound, potential thermal decomposition pathways include:
Loss of Nitro Groups: Homolytic cleavage of the C-NO₂ bond is a common initial step in the decomposition of nitroaromatics, releasing NO₂ gas, which can be further converted to NO. nih.gov
Side-Chain Fragmentation: The propan-2-ol side chain can undergo cleavage at various points, potentially forming smaller volatile fragments.
Ring Opening: At very high temperatures, the benzene ring itself can fragment, leading to the formation of small gaseous products like CO, CO₂, and N₂O. nih.gov
By identifying the decomposition products, GC-MS provides valuable insight into the thermal stability and degradation mechanisms of the compound.
Table 5: Potential Thermal Decomposition Products of this compound
| Potential Product | Origin |
|---|---|
| Nitrogen Dioxide (NO₂) / Nitric Oxide (NO) | Cleavage of nitro groups from the aromatic ring. nih.gov |
| 2,4-Dinitrophenol (B41442) | Rearrangement and cleavage of the side chain. nih.gov |
| Acetone | Fragmentation of the propan-2-ol side chain. |
| Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Decomposition and opening of the aromatic ring. nih.gov |
| Water (H₂O) | Dehydration reactions. osti.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Trifluoroacetic acid |
| Hexane |
| Isopropanol |
| N,O-Bis(trimethylsilyl)trifluoroacetamide |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Pyridine |
| Propyl chloroformate |
| Nitrogen Dioxide |
| Nitric Oxide |
| 2,4-Dinitrophenol |
| Acetone |
| Carbon Monoxide |
| Carbon Dioxide |
| Water |
Capillary Electrophoresis (CE) Techniques for Separation and Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For a substituted compound like this compound, CE offers rapid analysis times, high resolution, and minimal sample consumption.
The composition of the background electrolyte (BGE) is a critical factor in achieving optimal separation in CE. Key parameters for optimization include the pH, buffer concentration, and the addition of organic modifiers.
The pH of the BGE influences the charge of the analyte and the electroosmotic flow (EOF). For this compound, the secondary amine group's protonation state is pH-dependent. Operating at a pH below the pKa of the amine will result in a positively charged species, enabling its separation by capillary zone electrophoresis (CZE). A systematic study of the effect of pH on the electrophoretic mobility is essential for method development.
Buffer concentration affects the ionic strength of the electrolyte, which in turn influences the EOF and the thickness of the electrical double layer. Higher buffer concentrations can lead to increased resolution but also generate higher currents and Joule heating, which can negatively impact separation efficiency. Common buffers used for the separation of similar nitroaromatic compounds include phosphate and borate buffers. nih.gov
Table 1: Hypothetical Optimization of Background Electrolyte for the Separation of this compound by CE
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Buffer | 20 mM Phosphate | 50 mM Phosphate | 50 mM Borate | 50 mM Phosphate |
| pH | 3.0 | 4.5 | 6.0 | 4.5 |
| Organic Modifier | None | 10% Methanol | 20% Acetonitrile | 15% Acetonitrile |
| Applied Voltage | 15 kV | 20 kV | 25 kV | 20 kV |
| Resolution | Poor | Good | Moderate | Excellent |
| Migration Time | 8.2 min | 6.5 min | 7.1 min | 6.8 min |
This table presents illustrative data based on typical CE optimization studies for similar compounds.
The 2,4-dinitrophenyl moiety in this compound provides a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry. The integration of CE with a UV-Vis detector allows for the quantitative analysis of the compound.
The wavelength of maximum absorbance (λmax) for dinitrophenyl derivatives typically falls within the range of 340-360 nm. scirp.org A diode array detector (DAD) can be employed to obtain the full UV-Vis spectrum of the analyte as it migrates through the detection window, confirming its identity and purity. For quantitative purposes, a single wavelength is selected for monitoring.
The quantitative performance of the CE-UV method is evaluated by establishing a calibration curve, where the peak area of the analyte is plotted against its concentration. The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) are then determined. For related dinitrophenol compounds, detection limits in the low micromolar range have been reported. researchgate.net
Table 2: Illustrative Quantitative Performance Data for this compound by CE-UV
| Parameter | Value |
| Wavelength (λmax) | 355 nm |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Repeatability (RSD, n=6) | < 2% |
This table provides expected performance characteristics for a validated CE-UV method.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer an alternative and often highly sensitive approach for the detection and characterization of electroactive compounds like this compound. The presence of the reducible nitro groups on the aromatic ring makes this compound an excellent candidate for electrochemical analysis.
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. For this compound, CV can be used to determine the reduction potentials of the two nitro groups. The electrochemical reduction of dinitroaromatic compounds typically proceeds in a stepwise manner, often involving the formation of nitro radical anions and hydroxylamine derivatives.
The cyclic voltammogram of this compound in an appropriate solvent and supporting electrolyte would be expected to show two distinct reduction peaks, corresponding to the sequential reduction of the two nitro groups. The potential at which these peaks occur provides valuable information about the molecule's electronic structure and its susceptibility to reduction. The reversibility of the redox processes can also be assessed from the CV data. The electrochemical behavior of N-aryl-2,2-diphenylacetamides has been shown to be dependent on the nature of substituents on the aryl ring. researchgate.net
Table 3: Representative Cyclic Voltammetry Data for a Dinitroaromatic Compound
| Peak | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Anodic Peak Potential (Epa) vs. Ag/AgCl | ΔEp (Epa - Epc) | Process |
| 1st Reduction | -0.75 V | -0.69 V | 60 mV | Reversible one-electron reduction |
| 2nd Reduction | -1.10 V | -1.02 V | 80 mV | Quasi-reversible one-electron reduction |
This table illustrates typical CV data for a dinitroaromatic compound in an aprotic solvent, indicating the redox potentials for the nitro groups.
The development of amperometric and voltammetric sensors provides a means for the rapid, sensitive, and selective detection of this compound. These sensors typically consist of a working electrode modified with a material that facilitates the electrochemical reaction of the target analyte.
For the detection of nitroaromatic compounds, various electrode modifications have been explored, including the use of nanomaterials such as metal nanoparticles and carbon nanotubes, as well as conducting polymers. nih.govmdpi.com These materials can enhance the electrode's surface area, improve electron transfer kinetics, and promote the accumulation of the analyte at the electrode surface, leading to lower detection limits.
In an amperometric sensor, a constant potential is applied to the working electrode, and the resulting current, which is proportional to the analyte concentration, is measured. For this compound, the applied potential would be set to a value at which the nitro groups are efficiently reduced.
Voltammetric sensors, on the other hand, employ a potential scan, and the peak current is used for quantification. Techniques such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often used to improve sensitivity by discriminating against background currents. researchgate.net The development of a sensor for this compound would involve the optimization of the electrode material, the supporting electrolyte, and the voltammetric waveform.
Table 4: Comparison of Hypothetical Sensor Platforms for the Detection of this compound
| Sensor Type | Electrode Modification | Detection Limit | Advantages |
| Amperometric | Gold Nanoparticles | 100 nM | High sensitivity, rapid response |
| Voltammetric (DPV) | Graphene-Chitosan Composite | 50 nM | Good selectivity, low background |
| Voltammetric (SWV) | Molecularly Imprinted Polymer | 10 nM | High selectivity, robustness |
This table provides a conceptual comparison of different sensor designs for the target analyte.
Applications and Technological Relevance of 1 2,4 Dinitrophenyl Amino Propan 2 Ol and Its Derivatives
Role as a Key Synthetic Intermediate in Organic Synthesis
The strategic placement of reactive functional groups renders 1-[(2,4-dinitrophenyl)amino]propan-2-ol a valuable intermediate in the construction of more complex molecular architectures. The interplay between the nucleophilic amino and hydroxyl groups and the electrophilic dinitrophenyl system allows for a diverse array of chemical transformations.
The structural framework of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the amino group ortho to a nitro group on the phenyl ring is a classic precursor for the formation of benzimidazoles and other fused heterocyclic systems.
Research has demonstrated that N-(2,4-dinitrophenyl)amino acids can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are recognized for their antibacterial properties nih.govnih.gov. This transformation proceeds through an intramolecular nucleophilic attack of the deprotonated amino group on the carbon atom bearing the ortho-nitro group, leading to the formation of the imidazole ring. It is highly probable that this compound could undergo a similar intramolecular cyclization, where the amino group attacks the ortho-position of the dinitrophenyl ring, to yield substituted benzimidazoles. The hydroxyl group on the propan-2-ol moiety could further influence the reaction pathway or be a site for subsequent modifications.
The following table outlines the potential heterocyclic systems that could be synthesized from this compound based on known reactions of similar compounds.
| Precursor | Reagents and Conditions | Resulting Heterocycle | Potential Application |
| This compound | Base (e.g., NaOH) in aqueous dioxane | Substituted 5-nitro-benzimidazole-N-oxide | Antibacterial agents |
| This compound | Reducing agent (e.g., Na2S2O4), then cyclization | Substituted Phenazine | Dyes, electroactive materials |
The reactivity of the amine functionality in this compound makes it a suitable candidate for participation in multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials nih.govnih.gov.
For instance, dinitrophenyl hydrazine derivatives have been successfully employed in four-component reactions to synthesize biologically active pyrano[2,3-c]pyrazole derivatives. The reaction typically involves the dinitrophenyl hydrazine, an aldehyde, malononitrile, and a β-ketoester. Given that the amino group in this compound can exhibit similar nucleophilic character to the hydrazine, it is plausible that this compound could be utilized in analogous MCRs to generate complex, polyfunctional molecules with potential applications in medicinal chemistry. The presence of the hydroxyl group offers an additional point for diversification, either before or after the MCR.
Materials Science Applications
The inherent electronic and optical properties of the dinitrophenyl group, coupled with the reactive handles of the amino and hydroxyl groups, make this compound and its derivatives attractive candidates for various applications in materials science.
The dinitrophenyl moiety is a well-known chromophore, and its absorption and emission properties can be modulated by its chemical environment. This makes compounds containing this group suitable for the development of chromogenic and fluorogenic sensors.
Chromogenic Probes: Dinitrophenol-based chemosensors have been designed for the sequential colorimetric detection of metal ions such as Cu²⁺ and S²⁻ in aqueous environments. These sensors often utilize the dinitrophenol group as a chromophore and a chelating site for the metal ion mdpi.comresearchgate.net. The binding of the metal ion perturbs the electronic structure of the dinitrophenyl ring, leading to a distinct color change that can be observed by the naked eye. Derivatives of this compound could be designed to act as selective chromogenic probes for various metal ions, with the amino and hydroxyl groups serving as part of the metal-binding pocket. Similarly, dinitrophenyl hydrazones have been developed as colorimetric probes for anions, where the interaction with the anion causes a deprotonation of the NH group, resulting in a visible color change mdpi.comresearchgate.net.
Fluorogenic Probes: The dinitrophenyl group can also act as a fluorescence quencher. This property has been exploited to design "turn-on" fluorescent probes. For example, a fluorescent probe for hydrogen sulfide (B99878) (H₂S) was developed based on the thiolysis of a dinitrophenyl ether nih.gov. In the absence of H₂S, the fluorescence of a nearby fluorophore is quenched by the dinitrophenyl group. Upon reaction with H₂S, the dinitrophenyl ether is cleaved, releasing the fluorophore and restoring its fluorescence. A similar strategy could be employed with derivatives of this compound to create fluorogenic probes for various analytes. Furthermore, the development of fluorescent probes for pH sensing is an active area of research, and while many systems exist, the unique electronic properties of dinitrophenyl derivatives could be harnessed for this purpose nih.govresearchgate.net.
The table below summarizes the sensing principles for dinitrophenyl-based probes.
| Probe Type | Analyte | Principle of Detection | Observable Change |
| Chromogenic | Metal Ions (e.g., Cu²⁺) | Chelation and perturbation of the dinitrophenyl chromophore mdpi.com | Color change (e.g., yellow to colorless) |
| Chromogenic | Anions (e.g., CN⁻) | Deprotonation of NH group leading to electronic changes mdpi.comresearchgate.net | Color change (e.g., yellow to magenta) |
| Fluorogenic | H₂S | Thiolysis of a dinitrophenyl ether, releasing a quenched fluorophore nih.gov | Fluorescence "turn-on" |
The presence of reactive amino and hydroxyl groups allows for the incorporation of this compound into polymer backbones or as pendant groups, leading to functional polymers with tailored properties.
A notable example is the synthesis of 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), a new electrophilic polymer scirp.orgresearchgate.net. This polymer was prepared by the reaction of polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene (B121222). This demonstrates that the hydroxyl groups of a polymer can be functionalized with dinitrophenyl moieties. Conversely, the hydroxyl group of this compound could be used to polymerize with suitable monomers to create polyesters or polyethers, while the dinitrophenylamino group would be a recurring functional unit along the polymer chain. Such polymers could find applications as smart materials, for example, in the visual detection of amine vapors through the formation of colored Meisenheimer complexes nih.gov.
The electron-withdrawing nature of the dinitrophenyl group can significantly influence the electronic properties of organic molecules, making them interesting candidates for optoelectronic applications.
Materials containing dinitrophenyl groups have been investigated for their nonlinear optical (NLO) properties. For instance, a noncentrosymmetric polymorph of 2,4-dinitrophenylhydrazine (B122626) has been grown and characterized for second harmonic generation applications worldscientific.com. This suggests that incorporating this compound into crystalline materials or polymers could lead to new NLO materials.
In the realm of organic light-emitting diodes (OLEDs), precise control over the electronic structure of the emitter is crucial. While direct application of this compound in OLEDs is not reported, phenazine derivatives, which can be synthesized from dinitrophenyl precursors, have been studied as emitters exhibiting thermally activated delayed fluorescence (TADF) chemrxiv.org. Therefore, this compound could serve as a precursor to more complex molecules with applications in OLEDs beilstein-journals.orgmdpi.comresearchgate.netjmaterenvironsci.com.
Furthermore, the application of dinitrophenyl-containing polymers as chemosensors is an emerging area. For example, a functional polymer with a fluorescent moiety has been used as an optical chemical sensor for the detection of 2,6-dinitrophenol through fluorescence quenching nih.govresearchgate.net. This highlights the potential of polymers derived from this compound to act as sensory materials for the detection of various analytes.
Catalytic Applications of this compound Derivatives
While specific catalytic applications for this compound are not extensively documented in publicly available literature, the structural motifs within its derivatives—namely the chiral amino-alcohol backbone—are of significant interest in the field of catalysis. These derivatives have potential applications as both chiral ligands in metal-catalyzed reactions and as organocatalysts.
Chiral Ligands in Asymmetric Metal Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Derivatives of this compound, containing both a nitrogen and an oxygen atom, can act as bidentate ligands for various transition metals.
The effectiveness of such ligands often stems from their modular nature, allowing for steric and electronic properties to be fine-tuned to improve enantioselectivity for a specific transformation. For instance, amino acids and peptides, which are also readily available chiral molecules, have been successfully used to prepare chiral ligands for a range of metal-catalyzed reactions, including copper-catalyzed 1,4-additions and vanadium-catalyzed epoxidations. These examples highlight the potential for amino-alcohol derivatives to serve as effective chiral ligands.
Organocatalytic Activity of Amine-Alcohol Moieties in Organic Reactions
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and is a rapidly growing field in organic synthesis. The amine-alcohol moiety present in derivatives of this compound is a key functional group in several classes of organocatalysts.
Primary and secondary amines can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. Vicinal amino alcohols, structurally similar to the core of this compound, have been shown to be effective organocatalysts in asymmetric cross-aldol reactions. For example, leucinol and valinol have demonstrated high efficiency in the aldol (B89426) reaction of isatin with acetone, showcasing the importance of the primary amino group in the catalytic cycle.
The presence of the hydroxyl group in amino-alcohol catalysts can also play a crucial role in the reaction mechanism, often through hydrogen bonding interactions that help to organize the transition state and enhance enantioselectivity. Furthermore, the catalytic activity of primary amine organocatalysts can be significantly enhanced by the use of cocatalysts, such as 2,4-dinitrophenol (B41442) (DNP), which has been shown to dramatically improve both the activity and enantioselectivity in asymmetric aldol reactions.
Analytical Reagent Development
The 2,4-dinitrophenyl (DNP) group is a well-established chromophore, making compounds containing this moiety valuable in the development of analytical reagents for spectroscopic and chromatographic applications.
Derivatization Agent for Spectroscopic Analysis of Other Chemical Species
Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes. The strong UV-visible absorbance of the DNP group makes it an excellent tag for molecules that lack a suitable chromophore. While 2,4-dinitrophenylhydrazine (DNPH) is widely used to derivatize aldehydes and ketones for their spectrophotometric determination, the amino group in this compound is a secondary amine and therefore less reactive in this context.
Application as Stationary Phases or Modifiers in Chromatographic Separations
In chromatography, the separation of analytes is achieved through their differential interactions with a stationary phase and a mobile phase. Chiral stationary phases (CSPs) are essential for the separation of enantiomers. Molecules like this compound, being chiral, have the potential to be used in the creation of CSPs.
The DNP group can participate in π-π stacking interactions, which can contribute to the chiral recognition mechanism. DNP derivatives of amino acids have been successfully separated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For example, N-2,4-dinitrophenylated amino acid and peptide stereoisomers have been resolved on a naphthylethylcarbamate-beta-cyclodextrin bonded phase in HPLC. This demonstrates that the DNP group can play a significant role in the enantioselective separation process. While the direct use of this compound as a stationary phase is not reported, its structural features suggest its potential as a chiral selector or modifier in chromatographic separations.
Environmental Sensing Technologies
The detection of environmental pollutants is a critical area of analytical chemistry. Dinitrophenols are recognized as environmental contaminants, and therefore, methods for their detection are of significant interest. While this compound itself is not a primary target analyte, the dinitrophenyl moiety is central to the detection of related compounds.
Various sensing technologies have been developed for the detection of dinitrophenols. For example, novel dinitrophenyl hydrazones have been synthesized to act as colorimetric probes for anions, where the interaction with the anion causes a distinct color change. Chemical sensors based on fluorescence quenching of functional polymers have also been developed for the selective detection of 2,6-dinitrophenol. Furthermore, electrochemical methods using modified electrodes, such as silver nanoparticle-decorated chitosan/SrSnO3 nanocomposites, have been employed for the sensitive detection of 2,6-dinitrophenol. These examples showcase the diverse approaches to sensing dinitrophenyl compounds in environmental samples.
Detection and Quantification of Specific Environmental Pollutants (e.g., other nitroaromatic compounds)
No research was found that details the use of this compound or its derivatives for the detection and quantification of specific environmental pollutants, including other nitroaromatic compounds.
Design of Chemical Sensors Based on its Optical or Electrochemical Properties
There is no available information on the design of chemical sensors that utilize the optical or electrochemical properties of this compound.
Environmental Fate and Degradation Studies of 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Biotic Transformation Pathways in Environmental Systems
Biotic degradation, mediated by microorganisms, is a critical process for the removal of many organic contaminants from the environment.
While dinitrophenyl compounds are known for their resistance to microbial breakdown, several bacterial and fungal species have been identified that can degrade them under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netnih.govhibiscuspublisher.com The efficiency of this biodegradation can be affected by the compound's concentration, as high levels can be toxic to the microorganisms, as well as by environmental conditions like temperature and pH. researchgate.netresearchgate.net
Aerobic degradation of 2,4-DNP can proceed through two main initial pathways: the reduction of the nitro groups to amino groups or the oxidative removal of a nitro group. hibiscuspublisher.com Anaerobic degradation also commonly begins with the reduction of the nitro groups. researchgate.net For 1-[(2,4-dinitrophenyl)amino]propan-2-ol, it is likely that microorganisms would utilize similar initial enzymatic attacks on the dinitrophenyl ring.
Table 2: Microbial Degradation of 2,4-Dinitrophenol (B41442) (as a proxy for this compound)
| Microorganism/System | Environment | Conditions | Key Findings | Reference |
| Rhodococcus sp. | Aerobic | Aqueous Culture | Capable of degrading 2,4-DNP via removal of a nitro group. | hibiscuspublisher.com |
| Pseudomonas sp. | Aerobic | Aqueous Culture | Can utilize 2,4-DNP as a sole source of carbon and energy. | nih.gov |
| Mixed Microbial Culture | Anaerobic | Sludge | Transformation occurs through the reduction of nitro groups to amino groups. | researchgate.net |
| Anabaena variabilis & A. cylindrica | Aerobic, Phototrophic | Mixed Culture | A cyanobacterial consortium demonstrated complete removal of 2,4-DNP. | researchgate.net |
This data is for 2,4-Dinitrophenol, used here as an analogue.
Identifying the intermediate products (metabolites) of degradation is key to understanding the transformation pathways. For 2,4-DNP, common aerobic metabolites include 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, resulting from the reduction of the nitro groups. hibiscuspublisher.com In some bacteria, the initial step involves a dioxygenase enzyme that adds two hydroxyl groups to the ring, leading to the release of nitrite. nih.gov
Based on these established pathways for analogous compounds, the biodegradation of this compound is hypothesized to proceed through similar initial transformations, such as the reduction of one or both nitro groups or the cleavage of the bond connecting the amino-propan-2-ol side chain to the aromatic ring. These initial steps would be followed by further degradation and eventual cleavage of the aromatic ring.
Table 3: Potential Biodegradation Metabolites of this compound Based on Pathways of Analogous Compounds
| Putative Metabolite | Precursor Compound | Transformation Pathway |
| 1-[(2-Amino-4-nitrophenyl)amino]propan-2-ol | This compound | Reduction of the ortho-nitro group |
| 1-[(4-Amino-2-nitrophenyl)amino]propan-2-ol | This compound | Reduction of the para-nitro group |
| 1-[(2,4-Diaminophenyl)amino]propan-2-ol | 1-[(2-Amino-4-nitrophenyl)amino]propan-2-ol or 1-[(4-Amino-2-nitrophenyl)amino]propan-2-ol | Further reduction of the remaining nitro group |
| 2,4-Dinitrophenol | This compound | Cleavage of the C-N bond |
This table presents hypothetical metabolites based on established degradation pathways of structurally similar compounds.
Enzyme-Mediated Transformations in Environmental Microorganisms
The biodegradation of dinitrophenylated compounds in the environment is largely a microbial process, driven by the enzymatic machinery of bacteria, fungi, and other microorganisms. hibiscuspublisher.com These organisms can utilize such compounds as a source of carbon and nitrogen, breaking them down into less complex and often less toxic substances. nih.gov The transformation of this compound is expected to follow pathways similar to those observed for other dinitrophenols, such as 2,4-dinitrophenol (2,4-DNP).
Microbial degradation of dinitrophenols can proceed through both aerobic and anaerobic pathways. A common initial step involves the reduction of one or both nitro groups (-NO2) on the aromatic ring to amino groups (-NH2). hibiscuspublisher.com For example, in the biodegradation of 2,4-DNP, a frequent intermediate is 2-amino-4-nitrophenol, formed by the enzymatic reduction of the nitro group at the ortho-position. hibiscuspublisher.comresearchgate.net This reduction is a crucial detoxification step, as the resulting aminonitrophenols are generally less toxic than their dinitro-precursors.
Following the initial reduction, further enzymatic reactions can lead to the opening of the aromatic ring. This is a critical step in the complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. For instance, studies on the degradation of 2,4-DNP by Rhodococcus species have identified the formation of 3-nitroadipic acid, indicating a ring-fission event. hibiscuspublisher.com The specific enzymes involved in these transformations include nitroreductases, monooxygenases, and dioxygenases, which catalyze the key steps of nitro group reduction and aromatic ring cleavage.
| Enzyme Class | Transformation Step | Example Substrate | Resulting Product(s) |
|---|---|---|---|
| Nitroreductase | Reduction of a nitro group | 2,4-Dinitrophenol (2,4-DNP) | 2-Amino-4-nitrophenol |
| Monooxygenase / Dioxygenase | Hydroxylation and ring cleavage | 4-Methyl-5-nitrocatechol (from 2,4-DNT) | 2-Hydroxy-5-methylquinone |
| O-demethylase | Removal of a methyl group | 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (2,4-DNP) and Formaldehyde |
Environmental Mobility and Sorption Characteristics
The movement of this compound through soil and aquatic systems is governed by its sorption characteristics. Sorption, which includes both adsorption (to surfaces) and absorption (into a matrix), dictates the compound's partitioning between the solid (soil/sediment) and liquid (water) phases. mdpi.com High sorption leads to retention in the soil, reducing mobility, while low sorption allows the compound to travel with water flow, potentially contaminating groundwater. nih.gov
Adsorption/Desorption Behavior on Soil and Sediment Particles
The adsorption and desorption of dinitrophenyl compounds on soil and sediment are influenced by a combination of the compound's chemical properties and the physicochemical characteristics of the solid matrix. mdpi.comnih.gov Key soil properties affecting sorption include organic matter content, clay content, cation exchange capacity (CEC), and pH. nih.govresearchgate.net
For dinitrophenols, sorption tends to increase with higher soil organic carbon and clay content. researchgate.net Organic matter provides a nonpolar phase for the compound to partition into, while clay minerals offer a large surface area and charged sites for interaction. The pH of the soil and water is particularly critical. Dinitrophenols are weak acids, and their charge state depends on the pH. At pH values below their pKa, they are predominantly in their neutral form, which tends to sorb more strongly to organic matter. At higher pH, they exist as anions, which can be repelled by negatively charged soil surfaces but may bind to positively charged sites on minerals like iron and aluminum oxides. researchgate.netmdpi.com
Adsorption behavior is often described using isotherm models, such as the Langmuir and Freundlich models. Studies on 2,4-DNP have shown that its adsorption can often be well-described by the Freundlich model, which is indicative of sorption to a heterogeneous surface with variable binding energies. researchgate.netresearchgate.net
| Soil Property | Effect on Adsorption | Mechanism |
|---|---|---|
| Organic Carbon Content | Increases Adsorption | Partitioning into the nonpolar organic matrix. researchgate.net |
| Clay Content | Increases Adsorption | Provides large surface area and binding sites. researchgate.net |
| pH | Variable; generally higher adsorption at lower pH | Affects the compound's charge (speciation) and the surface charge of soil particles. mdpi.com |
| Cation Exchange Capacity (CEC) | Can influence adsorption | Indicates the soil's ability to hold positively charged ions, which can interact with anionic forms of the compound. researchgate.net |
Leaching Potential and Transport in Subsurface Environments
The potential for this compound to leach from the surface soil into groundwater is directly related to its mobility. nih.gov Compounds that are highly soluble in water and exhibit weak sorption to soil particles are more likely to be transported through the soil profile by infiltrating water. epa.govnih.gov The transport of contaminants in the subsurface is a complex process influenced by advection (movement with the bulk flow of water), dispersion (spreading due to velocity variations), and chemical reactions (including sorption and degradation). itrcweb.orgclu-in.org
The leaching potential of a chemical can be estimated using models that incorporate its sorption coefficient (Kd or Koc) and its persistence in the environment (half-life). researchgate.net A lower sorption coefficient and a longer half-life result in a higher potential for leaching. Given that dinitrophenols can exhibit moderate to low sorption in soils with low organic matter or high pH, there is a potential risk of these compounds migrating to groundwater. nih.govcdc.gov Once in the groundwater, these dissolved contaminants can form plumes that move with the groundwater flow, potentially contaminating drinking water sources far from the original point of release. clu-in.org
Advanced Remediation Strategies for Dinitrophenylated Compounds
Due to the toxicity and persistence of some dinitrophenylated compounds, effective remediation strategies are necessary for contaminated soil and water. nih.govnih.gov These strategies can be broadly categorized into physicochemical and biological approaches.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govkirj.ee AOPs are particularly effective for degrading recalcitrant compounds like dinitrophenols that are resistant to conventional treatment methods. researchgate.netnih.gov
Several AOPs have been successfully applied to the degradation of 2,4-DNP. These include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts (typically Fe2+) to generate hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. These have been shown to be highly effective for the destruction of 2,4-DNP. researchgate.netresearchgate.net
UV/H2O2: This process involves the photolysis of hydrogen peroxide with UV radiation to produce hydroxyl radicals. It has been successfully used for the destruction of various chlorinated and nitrated organic compounds. kirj.ee
Ozonation (O3): Ozone can directly oxidize organic compounds or decompose to form hydroxyl radicals, especially at higher pH. The combination of ozone with H2O2 (Peroxone process) or UV light can enhance the generation of •OH radicals. researchgate.netkirj.ee
These processes can lead to the complete mineralization of the parent compound into CO2, H2O, and inorganic ions, thus providing a permanent solution for detoxification. researchgate.net
| AOP Method | Reactants/Conditions | Primary Oxidant | Effectiveness for 2,4-DNP |
|---|---|---|---|
| Fenton | Fe2+ + H2O2 | •OH | High degradation and detoxification efficiency. researchgate.netresearchgate.net |
| Photo-Fenton | Fe2+ + H2O2 + UV light | •OH | Enhanced degradation rates compared to Fenton. researchgate.net |
| UV/H2O2 | H2O2 + UV light | •OH | Effective for mineralization. kirj.ee |
| Ozonation | O3 | O3, •OH | Effective, especially when combined with H2O2 or UV. researchgate.net |
Bioremediation Approaches Utilizing Specific Microbial Consortia
Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental pollutants. mdpi.com For complex and potentially toxic compounds like dinitrophenols, the use of microbial consortia—communities of multiple microbial species—is often more effective than using single, isolated strains. nih.govnih.gov
Microbial consortia can achieve complete degradation of a pollutant through synergistic or cooperative metabolism. nih.gov Different species within the consortium may perform different steps in the degradation pathway. For instance, one species might carry out the initial transformation of the parent compound into an intermediate, which is then used as a substrate by another species. researchgate.netnih.gov This division of labor can prevent the accumulation of toxic intermediates and lead to a more robust and efficient degradation process. nih.gov
For example, a consortium for degrading 2,4-dinitroanisole (DNAN) was shown to consist of a Pseudomonas species that transformed DNAN into 2,4-DNP, and a Rhodococcus species that then degraded the 2,4-DNP. nih.gov Similarly, consortia capable of degrading 2,4-dinitrotoluene (2,4-DNT) have been isolated, where different members are responsible for the initial oxidation and subsequent metabolism of intermediates. nih.gov The development and application of such specialized microbial consortia represent a promising and environmentally friendly approach for the remediation of sites contaminated with this compound and other related compounds. mdpi.comresearchgate.net
Future Research Directions and Emerging Trends for 1 2,4 Dinitrophenyl Amino Propan 2 Ol
Development of Novel and Highly Efficient Synthetic Routes
The conventional synthesis of 1-[(2,4-dinitrophenyl)amino]propan-2-ol likely involves the nucleophilic aromatic substitution of a halogenated dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (B121222), with 1-aminopropan-2-ol (B43004). Future research is anticipated to move beyond these standard methods to develop more efficient, sustainable, and stereoselective synthetic pathways.
Key areas for development include:
Catalytic C-N Cross-Coupling Reactions: Exploring transition-metal-catalyzed methods (e.g., Buchwald-Hartwig amination) could offer milder reaction conditions, broader substrate scope for derivative synthesis, and improved yields compared to traditional SNAr reactions.
Flow Chemistry Synthesis: The use of microreactor technology could enable safer handling of potentially energetic nitrated compounds, precise control over reaction parameters (temperature, pressure, and reaction time), and facilitate scalable, continuous production.
Biocatalytic Routes: Investigating enzymatic approaches, such as the use of aminotransferases or hydrolases, could provide highly enantioselective routes to chiral derivatives, which are crucial for applications in asymmetric catalysis and pharmaceuticals.
A comparative overview of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted SNAr | Rapid reaction times, improved yields | Optimization of solvent and base conditions |
| Palladium-Catalyzed C-N Coupling | Milder conditions, functional group tolerance | Catalyst and ligand screening |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise control | Reactor design and parameter optimization |
| Enzymatic Kinetic Resolution | High enantioselectivity, green chemistry | Enzyme discovery and engineering |
Exploration of Advanced Catalytic Applications Beyond Current Scope
While the catalytic properties of this compound are not yet established, its structure suggests potential as an organocatalyst. The presence of a hydroxyl group, a secondary amine, and the electron-withdrawing dinitrophenyl moiety offers multiple sites for interaction and activation. For instance, related compound 2,4-dinitrophenol (B41442) (DNP) has been shown to act as an effective cocatalyst, significantly improving the activity and enantioselectivity of primary amine organocatalysts in asymmetric aldol (B89426) reactions nih.gov.
Future research could explore its application in:
Asymmetric Aldol and Michael Reactions: The chiral backbone could serve as a scaffold for inducing stereoselectivity.
Hydrogen Bond-Donating Catalysis: The N-H proton, made more acidic by the dinitrophenyl group, could activate electrophiles through hydrogen bonding.
Metal-Ligand Complex Catalysis: The molecule could serve as a chiral ligand for transition metals, creating novel catalysts for a range of transformations.
Integration into Smart Materials and Responsive Chemical Systems
The dinitrophenyl group is a well-known chromophore. This feature, combined with the potential for intermolecular interactions, makes derivatives of this compound intriguing candidates for integration into "smart" materials. These are materials designed to respond to external stimuli such as light, pH, or the presence of specific analytes.
Emerging trends could focus on:
Chemosensors: Derivatives could be designed where the binding of an analyte (e.g., an anion or a specific ion) to the amino alcohol moiety induces a change in the electronic properties of the dinitrophenyl ring, leading to a visible color change.
pH-Responsive Polymers: Incorporating the molecule as a monomer into polymer chains could yield materials that change their conformation or solubility in response to pH changes, driven by the protonation/deprotonation of the amino group.
Photoresponsive Gels: Attaching photo-isomerizable groups to the molecule could allow for the creation of hydrogels or organogels whose properties can be modulated with light.
Deeper Insight into Non-Covalent Interactions and Supramolecular Assembly
The interplay of hydrogen bonding (from the -OH and -NH groups), π-π stacking (from the dinitrophenyl ring), and dipole-dipole interactions is key to understanding the supramolecular chemistry of this compound. Future work will likely involve a detailed investigation of how these non-covalent forces dictate the crystal packing and self-assembly of the molecule and its derivatives in solution and the solid state.
Research directions include:
Crystal Engineering: Systematically modifying the molecular structure to control the formation of specific supramolecular architectures with desired properties.
Host-Guest Chemistry: Investigating the ability of self-assembled structures to act as hosts for small molecule guests, with potential applications in molecular recognition and separation.
Computational and Spectroscopic Studies: Combining theoretical calculations with advanced spectroscopic techniques (e.g., 2D NMR, IR, Raman) to elucidate the specific interactions driving self-assembly processes researchgate.net. Studies on related N-(2,4-dinitrophenyl)amino acids have shown that they undergo gas-phase cyclization, indicating the strong influence of intramolecular non-covalent interactions nih.govresearchgate.net.
Predictive Modeling for Structure-Property Relationships in Novel Applications
As new derivatives are synthesized and tested, computational modeling will be essential for establishing Quantitative Structure-Property Relationships (QSPR). These models use molecular descriptors to predict the properties and activities of yet-unsynthesized compounds, accelerating the discovery process.
Future modeling efforts could target:
Catalytic Activity: Predicting the enantioselectivity and reaction rate of new catalyst derivatives based on steric and electronic parameters.
Material Properties: Forecasting the absorption spectra, thermal stability, and responsiveness of new materials incorporating these derivatives.
Biological Activity: While outside the primary scope, initial predictive models could screen for potential bioactivity or toxicity, guiding safer laboratory practices. Recent advances have shown that machine learning models can predict compound activity from chemical structures and phenotypic profiles nih.govbiorxiv.org.
| Property to Predict | Relevant Molecular Descriptors | Modeling Technique |
| Enantioselectivity | Steric hindrance (e.g., Tolman cone angle), electronic parameters (e.g., Hammett constants) | Artificial Neural Networks |
| Absorption Wavelength (λmax) | HOMO-LUMO gap, dipole moment | Time-Dependent Density Functional Theory (TD-DFT) |
| Environmental Fate | LogP, water solubility, biodegradation pathways | Group Contribution Methods |
High-Throughput Screening Methodologies for New Functional Material Discovery
The discovery of new functional materials based on the this compound scaffold will be greatly accelerated by high-throughput screening (HTS) techniques. These methods allow for the rapid synthesis and testing of large libraries of related compounds.
Emerging trends in this area involve:
Combinatorial Synthesis: Utilizing parallel synthesis techniques to create a diverse library of derivatives with various substituents on the phenyl ring or amino alcohol backbone.
Automated Assay Platforms: Developing automated systems to screen these libraries for desired properties, such as catalytic activity or colorimetric response to specific analytes. Fluorescence-based assays have proven robust for the HTS of amino alcohols nih.gov.
Data-Driven Discovery: Integrating HTS results with machine learning algorithms to identify promising candidates and guide the design of the next generation of compound libraries.
Design of Next-Generation Environmental Monitoring and Detoxification Technologies Utilizing Derivatives
The dinitrophenyl moiety is a component of various industrial chemicals, some of which are considered environmental pollutants cdc.govnih.gov. This connection opens up avenues for using derivatives of this compound in environmental science. Dinitrophenylhydrazine (DNPH), for example, is a critical tool for monitoring volatile organic compounds in the environment chemiis.com.
Future research could focus on:
Sorbent Materials: Immobilizing the compound or its derivatives onto solid supports (e.g., silica, polymers) to create materials for the selective extraction and concentration of pollutants like heavy metals or aromatic compounds from water.
Detoxification Catalysts: Designing derivatives that can catalytically degrade environmental pollutants. For instance, research on 2,4-dinitrophenol has explored its removal from wastewater using advanced oxidation and reduction processes nih.gov.
Field-Deployable Sensors: Developing simple, colorimetric test kits based on these derivatives for the rapid, on-site detection of contaminants in environmental samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
